molecular formula C7H7ClN2O4S B14587461 4-(Chloromethanesulfonyl)-2-nitroaniline CAS No. 61496-56-8

4-(Chloromethanesulfonyl)-2-nitroaniline

Cat. No.: B14587461
CAS No.: 61496-56-8
M. Wt: 250.66 g/mol
InChI Key: OSPOBDDKVQGKBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Chloromethanesulfonyl)-2-nitroaniline is a nitroaniline derivative with a chloromethanesulfonyl (-SO₂CH₂Cl) substituent at the 4-position and a nitro (-NO₂) group at the 2-position of the benzene ring. Nitroanilines are widely used in pharmaceuticals, agrochemicals, and materials science due to their electron-withdrawing nitro group, which enhances electrophilic substitution reactivity and influences biological activity . The chloromethanesulfonyl group likely impacts solubility, stability, and electronic properties, making this compound distinct from simpler chloro- or nitro-substituted anilines .

Properties

CAS No.

61496-56-8

Molecular Formula

C7H7ClN2O4S

Molecular Weight

250.66 g/mol

IUPAC Name

4-(chloromethylsulfonyl)-2-nitroaniline

InChI

InChI=1S/C7H7ClN2O4S/c8-4-15(13,14)5-1-2-6(9)7(3-5)10(11)12/h1-3H,4,9H2

InChI Key

OSPOBDDKVQGKBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)CCl)[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethanesulfonyl)-2-nitroaniline typically involves the chlorination of methanesulfonic acid with thionyl chloride or phosgene to produce chloromethanesulfonyl chloride . This intermediate is then reacted with 2-nitroaniline under controlled conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with the temperature maintained at a low level to prevent decomposition of the reactants .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Safety measures are crucial due to the toxic and corrosive nature of the intermediates and final product .

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethanesulfonyl)-2-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(Chloromethanesulfonyl)-2-nitroaniline involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The nitro group can undergo reduction to form an amine, which can further participate in various chemical reactions .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The position of chloro and nitro groups significantly affects toxicity. 2-Chloro-4-nitroaniline (2C4NA) induces more severe hepatocellular damage than its 4-chloro-2-nitroaniline (4C2NA) isomer .
  • Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -SO₂CH₂Cl) enhance electrophilic substitution reactivity, critical in catalytic reductions .

Reactivity and Catalytic Reduction

  • Reduction of Nitro Group: The AgNi@ZnO catalyst reduces 2-nitroaniline to o-phenylenediamine in 30 seconds under ambient conditions, with a reaction rate constant of $ k = 0.231 \, \text{s}^{-1} $ . Electron-withdrawing substituents (e.g., -Cl, -SO₂CH₂Cl) likely accelerate reduction by polarizing the nitro group.
  • pH-Dependent Ionization : 4-Nitroaniline exhibits pH-independent electrospray ionization (ESI), while 2-nitroaniline is pH-dependent due to steric and inductive effects .

Structural Alerts and Regulatory Considerations

  • SIN List Analogs : 4-(Chloromethanesulfonyl)-2-nitroaniline shares structural similarity with nitro compounds like 3,4-dinitrotoluene (CAS 610-39-9), which are flagged for hazardous properties under the SIN List .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.